molecular formula C7H13N3O B13180655 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol

2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13180655
M. Wt: 155.20 g/mol
InChI Key: ZQYGRFMWFDVGBV-UHFFFAOYSA-N
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Description

2-(3-Amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole-based compound characterized by a hydroxyl-substituted ethanol moiety attached to the 1-position of the pyrazole ring, with an ethyl group at the 5-position and an amino group at the 3-position. Pyrazole derivatives are widely studied for their biological and pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-(3-amino-5-ethylpyrazol-1-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-2-6-5-7(8)9-10(6)3-4-11/h5,11H,2-4H2,1H3,(H2,8,9)

InChI Key

ZQYGRFMWFDVGBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of ethylhydrazine with ethyl acetoacetate to form 3-amino-5-ethyl-1H-pyrazole. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)acetaldehyde.

    Reduction: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethanamine.

    Substitution: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethyl chloride or bromide.

Scientific Research Applications

2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Aromatic vs. Aliphatic Groups: Phenyl () and chlorophenyl () substituents increase lipophilicity and may enhance membrane permeability, whereas ethyl groups () balance hydrophilicity and steric bulk.

Biological Activity: While direct activity data for 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is lacking, related compounds with chloro or nitro substituents exhibit antiviral properties (e.g., EC₅₀ = 0.7824×10⁻² μM against yellow fever virus in ).

Synthetic Strategies: Ethanolamine-linked pyrazoles are typically synthesized via nucleophilic substitution or condensation. For example, 3-amino-5-pyrazolone derivatives are prepared by refluxing with aldehydes in ethanol ().

Physicochemical Properties

  • Solubility: Hydroxyl and amino groups improve aqueous solubility, but bulky substituents (e.g., chlorophenyl in ) reduce it.
  • logP Trends : Ethyl-substituted derivatives (e.g., ) have lower logP values (~1.5) compared to chlorophenyl analogs (~2.8), impacting bioavailability.

Biological Activity

2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol, a compound with the molecular formula C7H13N3OC_7H_{13}N_3O and a molecular weight of 155.20 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of ethylhydrazine with ethyl acetoacetate to form the intermediate 3-amino-5-ethyl-1H-pyrazole, which is subsequently reacted with ethylene oxide under basic conditions to yield the final product.

Anticancer Activity

A detailed investigation into the anticancer properties of pyrazole derivatives revealed that certain compounds exhibit cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The study found that these compounds could induce apoptosis and inhibit cell proliferation . While direct studies on 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol are sparse, its structural characteristics may confer similar anticancer properties.

Alpha-Amylase Inhibition

Alpha-amylase inhibitors are crucial in managing diabetes by delaying carbohydrate absorption. Recent studies have shown that compounds with pyrazole moieties can significantly inhibit alpha-amylase activity. For example, related compounds demonstrated IC50 values significantly lower than acarbose, a standard alpha-amylase inhibitor . This suggests that 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol may also possess similar inhibitory effects.

The mechanism by which 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions may modulate the activity of enzymes and receptors involved in crucial biological processes.

Comparative Analysis

To understand the uniqueness of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol compared to similar compounds, a comparative analysis is provided below:

Compound NameStructural FeaturesBiological Activity
3-amino-5-methylpyrazole Lacks hydroxyl groupLimited versatility
2-(3-amino-pyrazolyl)ethanol Similar structure without ethyl groupPotentially lower activity
2-(3-amino-pyrazolyl)propanol Contains propanol instead of ethanolMay exhibit different reactivity

The presence of both an amino group and a hydroxyl group in 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol enhances its potential for diverse chemical modifications and biological activities compared to its analogs .

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